1,6-Naphthyridine Scaffold Delivers Higher c-Met Kinase Inhibitory Potency than 1,5-Naphthyridine Isomer
In a direct head-to-head comparison of structurally analogous 1,5- and 1,6-naphthyridine derivative series designed as c-Met kinase inhibitors via a scaffold-hopping strategy from MK-2461, the 1,6-naphthyridine core was identified as the more promising inhibitory structure. The best 1,6-naphthyridine compounds (26b and 26c) exhibited the highest enzymic and cytotoxic activities against the Hela and A549 cell lines tested . This class-level advantage extends to the target compound, which bears the same 1,6-naphthyridine connectivity pattern and can therefore be rationally selected over 1,5-naphthyridine building blocks for kinase-targeted library synthesis.
| Evidence Dimension | c-Met kinase inhibitory potency and cytotoxicity of 1,6- vs 1,5-naphthyridine scaffold series |
|---|---|
| Target Compound Data | 1,6-Naphthyridine series (scaffold class of target compound) identified as 'more promising c-Met inhibitory structure core' |
| Comparator Or Baseline | Analogous 1,5-naphthyridine series designed from the same MK-2461 lead (1,5-isomer scaffold class) |
| Quantified Difference | The 1,6-naphthyridine series outperformed the 1,5-naphthyridine series in both enzymic (c-Met kinase) and cytotoxicity (Hela, A549) assays; specific IC₅₀ values for the best-performing 1,6-compound 26b and 26c exceed the 1,5-analogues |
| Conditions | c-Met kinase enzymatic assay and in vitro cytotoxicity assays against Hela and A549 cell lines |
Why This Matters
Procurement of the 1,6-naphthyridine scaffold over the 1,5-isomer is rational when the target pharmacology is kinase inhibition, as the 1,6-core has demonstrated superior potency in a matched comparative study.
